molecular formula C9H11F2N B3112410 3-(1,1-Difluoropropyl)aniline CAS No. 1893082-45-5

3-(1,1-Difluoropropyl)aniline

Cat. No. B3112410
CAS RN: 1893082-45-5
M. Wt: 171.19 g/mol
InChI Key: XDFTVOAEAJGAFJ-UHFFFAOYSA-N
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Description

“3-(1,1-Difluoropropyl)aniline” is an organic compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 .

Scientific Research Applications

Chemical Synthesis and Modification

Research has demonstrated innovative methods for modifying anilines, including the introduction of difluoropropyl groups, to enhance their chemical properties for various applications. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) has been utilized to affix acetyldiarylamines or produce corresponding phenols through hydrolysis, highlighting a method for functionalizing aniline derivatives with electron-withdrawing or donating groups (Itoh et al., 2002). Additionally, the copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines leading to the formation of 3,3-difluoro-2-oxindoles represents a strategic approach to synthesize complex molecules, indicating the utility of difluoropropyl aniline derivatives in synthesizing biologically relevant compounds (Ke & Song, 2017).

Spectroscopic and Electronic Structure Analysis

Studies involving 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have shed light on the vibrational, structural, thermodynamic, and electronic properties of fluorinated aniline derivatives. This includes extensive analysis using spectroscopic methods and quantum chemical calculations to understand the influence of substituent groups on molecular properties (Arjunan, Rani, & Mohan, 2011).

Applications in Catalysis and Material Science

Rhenium(I) complexes containing arylamine functionalities have been explored for their catalytic efficiency in carbon dioxide reduction, with modifications in the aniline substituents significantly affecting catalytic performance. This showcases the role of aniline derivatives in developing catalysts for environmental applications (Talukdar et al., 2020).

Advanced Organic Synthesis

Difluoropropyl aniline derivatives have been pivotal in advancing organic synthesis techniques, such as the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes to produce 9-fluorenones, demonstrating the utility of these compounds in synthesizing complex organic structures with high efficiency and selectivity (Wang et al., 2019).

Future Directions

Bicyclo[1.1.1]pentylamines (BPCAs), which are sp3-rich surrogates for aniline and its derivatives, have emerged as important compounds in medicinal and synthetic chemistry . The development of radical chemistry has enabled the assembly of valuable BCPAs scaffolds directly . This could potentially open up new avenues for the synthesis and application of “3-(1,1-Difluoropropyl)aniline” in the future.

properties

IUPAC Name

3-(1,1-difluoropropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-9(10,11)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFTVOAEAJGAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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